molecular formula C20H16N4O3S B14986829 4-methyl-N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-1,2,3-thiadiazole-5-carboxamide

4-methyl-N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B14986829
M. Wt: 392.4 g/mol
InChI Key: POAKSNFGDWQYOE-UHFFFAOYSA-N
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Description

4-methyl-N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that features a unique combination of functional groups, including a benzofuran ring, a thiadiazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.

    Introduction of the Thiadiazole Ring: The thiadiazole ring can be introduced via cyclization reactions involving thiosemicarbazides and carboxylic acids.

    Coupling Reactions: The final coupling of the benzofuran and thiadiazole rings with the carboxamide group is achieved through amide bond formation reactions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-methyl-N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-1,2,3-thiadiazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound may exhibit biological activity, making it a candidate for drug development and pharmacological studies.

    Materials Science: Its unique structure could be useful in the design of novel materials with specific properties, such as conductivity or fluorescence.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism by which 4-methyl-N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-1,2,3-thiadiazole-5-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • **4-methyl-N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-1,2,3-thiadiazole-5-carboxamide
  • This compound analogs: Compounds with similar structures but different substituents on the benzofuran or thiadiazole rings.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C20H16N4O3S

Molecular Weight

392.4 g/mol

IUPAC Name

4-methyl-N-[2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl]thiadiazole-5-carboxamide

InChI

InChI=1S/C20H16N4O3S/c1-11-7-9-13(10-8-11)21-19(25)17-16(14-5-3-4-6-15(14)27-17)22-20(26)18-12(2)23-24-28-18/h3-10H,1-2H3,(H,21,25)(H,22,26)

InChI Key

POAKSNFGDWQYOE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=C(N=NS4)C

Origin of Product

United States

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